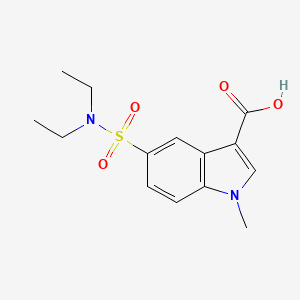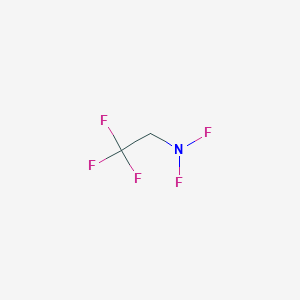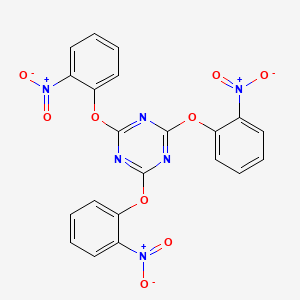
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds with a six-membered ring containing three nitrogen atoms This specific compound is characterized by the presence of three 2-nitrophenoxy groups attached to the triazine core
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- can be synthesized through a multi-step process involving the nucleophilic substitution of cyanuric chloride with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with 2-nitrophenoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. The final product is purified through crystallization or distillation techniques to achieve the desired quality and consistency .
化学反応の分析
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenoxy groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can also undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, hydrazine, and other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed:
Nucleophilic Substitution: Azido, hydrazino, or other substituted derivatives.
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound’s nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
類似化合物との比較
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants, herbicides, and as a stabilizer for chlorine in swimming pools.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Noteworthy for its potential use as an oxygen source in explosives due to its high nitro content.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- is unique due to its specific substitution pattern and the presence of nitrophenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science, medicinal chemistry, and industrial processes.
特性
CAS番号 |
114567-96-3 |
|---|---|
分子式 |
C21H12N6O9 |
分子量 |
492.4 g/mol |
IUPAC名 |
2,4,6-tris(2-nitrophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12N6O9/c28-25(29)13-7-1-4-10-16(13)34-19-22-20(35-17-11-5-2-8-14(17)26(30)31)24-21(23-19)36-18-12-6-3-9-15(18)27(32)33/h1-12H |
InChIキー |
RDUMLIRCRULGLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


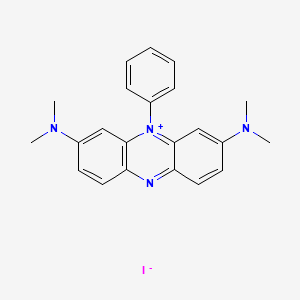
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
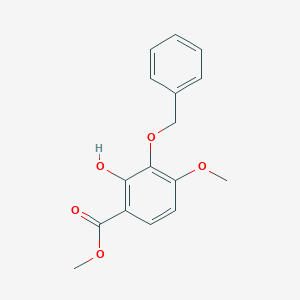
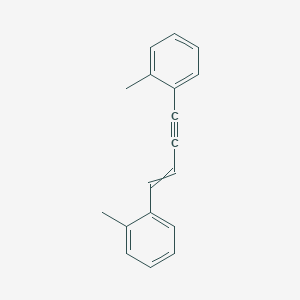
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
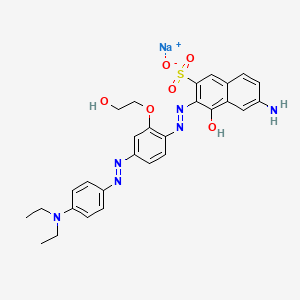

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
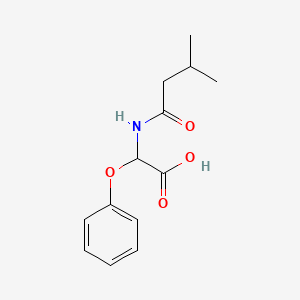
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
